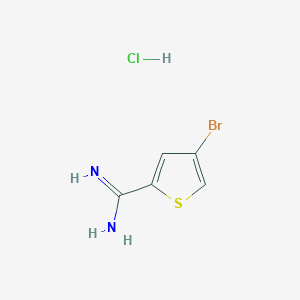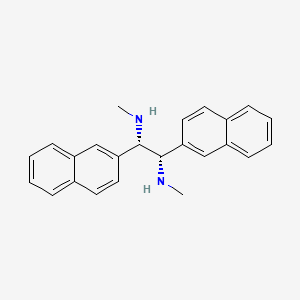
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. It is known for its unique structural properties, which make it a valuable reagent in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Formation of Intermediate: The naphthalene derivatives undergo a series of reactions, including alkylation and amination, to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (1S,2S) enantiomer.
Final Steps: The final steps involve methylation of the amine groups to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization or chromatography to isolate the pure enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene rings can be functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield naphthoquinone derivatives.
Reduction: Can produce reduced amine derivatives.
Substitution: Results in functionalized naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine has a wide range of scientific research applications:
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Medicinal Chemistry: Investigated for its potential use in drug development due to its chiral properties.
Material Science: Utilized in the synthesis of chiral materials and polymers.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine involves its ability to act as a chiral ligand, influencing the stereochemistry of reactions. It interacts with metal centers in catalytic processes, facilitating the formation of chiral products. The molecular targets and pathways involved include:
Metal Complexation: Forms complexes with transition metals, which are crucial in catalytic cycles.
Stereochemical Control: Provides chiral induction, leading to the selective formation of one enantiomer over the other.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine: The enantiomer of the compound with similar properties but different stereochemistry.
(1S,2S)-1,2-Di(naphthalen-2-yl)ethane-1,2-diamine: A similar compound without the N1,N2-dimethyl groups.
Uniqueness
(1S,2S)-N1,N2-Dimethyl-1,2-di(naphthalen-2-yl)ethane-1,2-diamine is unique due to its specific chiral centers and the presence of dimethyl groups, which enhance its reactivity and selectivity in catalytic processes. Its ability to form stable complexes with metals and its high enantiomeric purity make it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C24H24N2 |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
(1S,2S)-N,N'-dimethyl-1,2-dinaphthalen-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C24H24N2/c1-25-23(21-13-11-17-7-3-5-9-19(17)15-21)24(26-2)22-14-12-18-8-4-6-10-20(18)16-22/h3-16,23-26H,1-2H3/t23-,24-/m0/s1 |
InChI-Schlüssel |
IHMFTXMBHJHPPQ-ZEQRLZLVSA-N |
Isomerische SMILES |
CN[C@@H](C1=CC2=CC=CC=C2C=C1)[C@H](C3=CC4=CC=CC=C4C=C3)NC |
Kanonische SMILES |
CNC(C1=CC2=CC=CC=C2C=C1)C(C3=CC4=CC=CC=C4C=C3)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


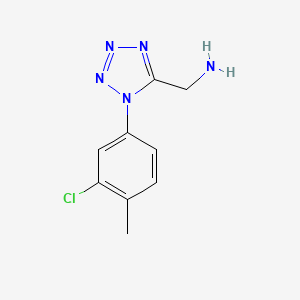
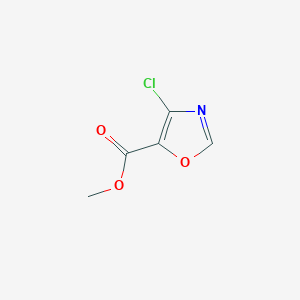
![4,5-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13650887.png)


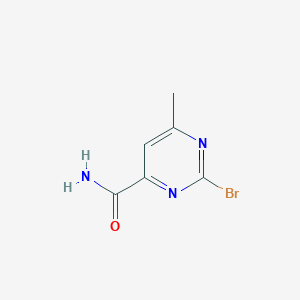

![5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13650920.png)
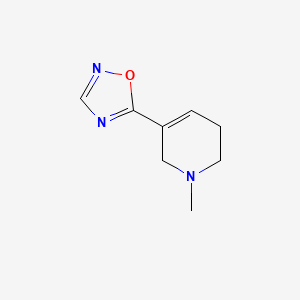
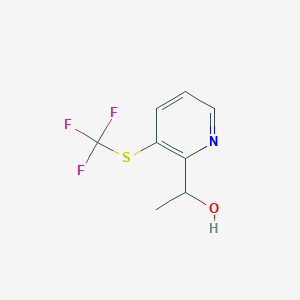
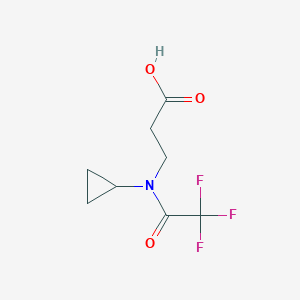
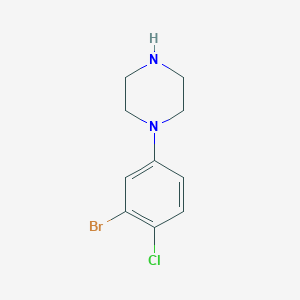
![Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-](/img/structure/B13650948.png)
